2-(4-Chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
2-Aryl-1,3,4-oxadiazoles, including the 2-(4-chlorophenyl) variant, have been synthesized using various techniques. For instance, a study by Li Zheng (2004) demonstrated a microwave irradiation method that offered high yield, rapid reaction rate, and simple work-up procedure compared to traditional methods (Zheng, 2004). Another green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles was developed by Zhu et al. (2015), featuring high yields, simplicity, water-based medium, energy efficiency, and no catalysts (Zhu, Zou, Shao, & Li, 2015).
Antibacterial Properties
Several studies have explored the antibacterial properties of 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives. Arora et al. (2012) synthesized new unsymmetrical 1,3,4-oxadiazoles and evaluated their antibacterial activity against Gram-positive bacteria, finding one compound with significant potency (Arora, Aneja, Kumar, Sharma, & Prakash, 2012). Similarly, Deshmukh et al. (2017) synthesized novel 1,3,4-oxadiazoles and reported moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Central Nervous System (CNS) Applications
In a study by Singh et al. (2012), substituted diphenyl-1,3,4-oxadiazoles, including 2-(4-chlorophenyl) variants, were evaluated for CNS depressant activities. The study found promising compounds with antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).
Antitubercular and Antioxidant Activities
Prathap et al. (2014) synthesized novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles and evaluated them for antitubercular and antioxidant activities. They found good antitubercular activity against Mycobacterium tuberculosis, although the compounds exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Crystallog
raphic StudiesIn crystallographic studies, Yan et al. (2010) investigated the title compound 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, including the dihedral angles and hydrogen bonding in the crystal structure (Yan, Tu, Wang, Liu, & Li, 2010). Fun et al. (2011) also conducted a crystallographic analysis of a 1,2,4-oxadiazole derivative, revealing the dihedral angles and hydrogen bonding patterns in the crystal (Fun, Sumangala, Nagaraja, Poojary, & Chantrapromma, 2011).
Synthesis of Heterocyclic Fused Rings
The synthesis of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, including the 2-(4-chlorophenyl) variant, was explored by Abbas et al. (2017). This study synthesized several fused heterocyclic compounds, demonstrating the versatility of 1,3,4-oxadiazoles in organic synthesis (Abbas, Hussain, & Shakir, 2017).
Optical and Electrical Properties
Kaminorz et al. (2000) reported on substituted 2,5-diphenyl-1,3,4-oxadiazoles, including the efficiency of these compounds as luminescent materials in light-emitting diodes (LEDs). They found that these new oxadiazoles showed efficient blue and green emission in single-layer devices (Kaminorz, Schulz, & Brehmer, 2000).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3,4-oxadiazole may also interact with various cellular targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, certain indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and other cellular processes.
Pharmacokinetics
For example, some compounds have shown considerable proapoptotic effects, antimigratory and anti-invasive effects in a concentration-dependent manner . These properties could potentially influence the bioavailability and efficacy of this compound.
Result of Action
For instance, certain compounds have been found to exert proapoptotic effects, as well as antimigratory and anti-invasive effects . These effects suggest that this compound might have similar impacts on cellular function and behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of related compounds like DDT in the environment, along with their tendency to accumulate in tissues of organisms, can lead to long-term exposure and potential bioaccumulation . This could potentially influence the action and efficacy of this compound.
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Chlorophenyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can bind to DNA, interfering with the replication process and leading to potential anticancer effects . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . Additionally, the compound can intercalate into DNA, preventing the binding of transcription factors and thereby inhibiting gene expression . These molecular interactions highlight the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic reactions include hydroxylation and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of apoptosis . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDXVQMLKGODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469229 | |
Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23289-10-3 | |
Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?
A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.
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